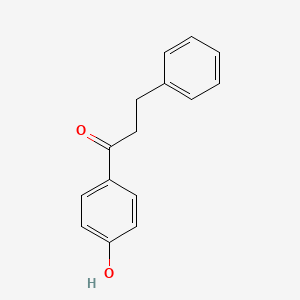

1-(4-Hydroxyphenyl)-3-phenylpropan-1-one

Descripción general

Descripción

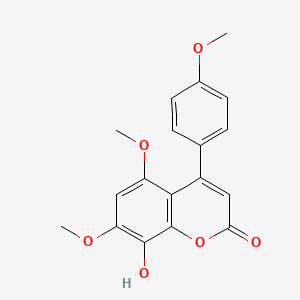

1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is a chemical compound with the linear formula C15H14O2 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one involves various methods. One study used density functional theory at B3LYP method with 6-311G** basis set . The compound has an s-cis conformation with electron conjugation between the central chain and the attached rings .Molecular Structure Analysis

The molecular structure of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one was optimized using density functional theory at B3LYP method with 6-311G** basis set . The oxygen atoms and π-system revealed a high chemical reactivity for the title compound as electron donor spots and active sites for an electrophilic attack .Chemical Reactions Analysis

The chemical reactivity of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is high, as revealed by the oxygen atoms and π-system acting as electron donor spots and active sites for an electrophilic attack . Quantum chemical parameters such as hardness, softness, electronegativity, and electrophilicity were yielded as descriptors for the molecule’s chemical behavior .Aplicaciones Científicas De Investigación

Chemical Reactivity and Antibacterial Activities : A study used density functional theory and molecular docking to explore the chemical reactivity of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one, identifying it as an electron donor with active sites for electrophilic attack. Its antibacterial potential against Staphylococcus aureus was highlighted, with the carbonyl group playing a significant role in this activity (Deghady et al., 2021).

Synthesis and Pharmaceutical Applications : Research into novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ols showed promising uterine relaxant activity, with potential applications in delaying labor in pregnant rats (Viswanathan & Chaudhari, 2006).

Synthesis Methods and Bioactive Compounds : Studies have also focused on the synthesis of derivatives of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one. For example, the reaction of 1‐(2‐hydroxyphenyl)‐3‐phenylpropane‐1‐ones with dimethylaminodimethoxymethane was studied, yielding 3‐benzylchromones, which are precursors to homoisoflavanones, potentially useful in various biological applications (Kirkiacharian & Gomis, 2005).

Fluorescent Probe Design : Flavonols, including derivatives of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one, have been utilized in the design of small-molecule fluorescent probes for sensing applications, including the detection of biological species and environmental hazards (Qin et al., 2021).

Potential in Natural Product Synthesis : A review highlighted the utility of 4‐hydroxyphenylpropanoids, a class to which 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one belongs, in natural product synthesis through olefin metathesis processes, showing their relevance in the synthesis of biologically active compounds (Bilel et al., 2020).

Propiedades

IUPAC Name |

1-(4-hydroxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10,16H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWYSWYRTKETRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)

![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)